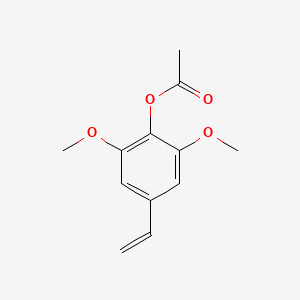

4-Acetoxy-3,5-dimethoxystyrene

概要

説明

4-Acetoxy-3,5-dimethoxystyrene is a colorless liquid with a strong aromatic odor. It is widely used in the synthesis of organic compounds and serves as a versatile building block for the preparation of various functional materials and pharmaceutical intermediates . This compound is particularly significant in the field of organic chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3,5-dimethoxystyrene typically involves the acetylation of 4-hydroxy-3,5-dimethoxystyrene. This process can be achieved through various methods, including chemoenzymatic cascades and free radical polymerization . One common approach involves the use of phenolic acid decarboxylase (PAD) in a chemoenzymatic one-pot process, which provides high yields and minimizes by-product formation .

Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally benign methods. For instance, the use of renewable lignin building blocks and computational solvent assessments have been integrated into the production process to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions: 4-Acetoxy-3,5-dimethoxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, which provide multiple sites for chemical modification.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding quinones, while substitution reactions can produce various substituted styrenes .

科学的研究の応用

Polymer Chemistry

ADMS serves as a monomer for synthesizing bio-based styrene alternatives. Research indicates that polymers derived from ADMS exhibit:

- High Mechanical Strength : Polymers synthesized from ADMS demonstrate enhanced durability compared to traditional styrenes.

- Good Antimicrobial Properties : These polymers can effectively inhibit microbial growth, making them suitable for medical and industrial applications.

Table 1: Properties of Polymers Derived from ADMS

| Property | Value |

|---|---|

| Mechanical Strength | High |

| Antimicrobial Activity | Effective |

| Glass Transition Temperature | Variable |

Pharmaceutical Synthesis

ADMS is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are under investigation for potential biological activities, including:

- Antioxidant Properties : Some derivatives possess significant antioxidant capabilities, similar to resveratrol analogs.

- Biological Activity : Studies have shown that ADMS can modulate cell signaling pathways and gene expression.

Case Study: Antioxidant Activity

Recent studies demonstrated that derivatives of ADMS exhibited antioxidant activity comparable to known antioxidants. This suggests potential health benefits when incorporated into dietary supplements or pharmaceuticals.

Biochemical Analysis

ADMS plays a crucial role in biochemical reactions, particularly in synthesizing phenolic compounds. It interacts with enzymes and proteins to form complex organic molecules. The compound's functional groups facilitate hydrogen bonding and enhance its reactivity in biochemical pathways.

作用機序

The mechanism of action of 4-Acetoxy-3,5-dimethoxystyrene involves its interaction with various molecular targets and pathways. The compound’s acetoxy and methoxy groups play crucial roles in its reactivity and binding affinity. These functional groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

類似化合物との比較

- 4-Hydroxy-3,5-dimethoxystyrene

- 4-Hydroxy-3-methoxystyrene

- 4-Hydroxystyrene

Comparison: Compared to its similar compounds, 4-Acetoxy-3,5-dimethoxystyrene is unique due to its acetoxy group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for more diverse chemical modifications and applications, making it a valuable compound in various fields .

生物活性

4-Acetoxy-3,5-dimethoxystyrene (C₁₂H₁₄O₄) is an organic compound notable for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a styrene backbone with acetoxy and dimethoxy substituents, which enhance its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and potential applications.

This compound plays a significant role in biochemical reactions. It is utilized as a precursor in the synthesis of phenolic compounds, which are known for their diverse biological activities. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. Its acetoxy and methoxy groups contribute to its reactivity, allowing it to participate in numerous chemical transformations.

Cellular Effects

The compound exhibits notable effects on cellular processes:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Enzyme Activity : Depending on concentration, it can act as an enzyme inhibitor or activator. At low doses, it may enhance biochemical pathways; however, high doses can lead to toxic effects such as enzyme inhibition.

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

- Enzyme Interaction : The acetylation of the styrene backbone can inhibit certain enzymes by blocking their active sites. Conversely, the methoxylation may enhance binding affinity for other enzymes.

- Transport Mechanisms : Within cells, this compound is transported through various mechanisms involving transporters and binding proteins that facilitate its movement across cellular membranes.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Phenolic Compound Synthesis : It interacts with enzymes such as phenolic acid decarboxylase, which catalyzes the decarboxylation of phenolic acids to produce styrene derivatives.

- Toxicity Studies : Studies indicate that dosage significantly influences its effects in animal models. While low doses can promote beneficial biochemical pathways, high doses may disrupt cellular metabolism and induce toxicity .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-3,5-dimethoxystyrene | Hydroxy group instead of acetoxy | Exhibits strong antioxidant properties |

| 3,4-Dimethoxystyrene | Lacks acetoxy group | More reactive towards electrophilic substitution |

| Sinapic Acid | Contains additional double bond | Known for its role in plant defense mechanisms |

The presence of both acetoxy and dimethoxy groups in this compound enhances its reactivity and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Polymer Chemistry : It has been utilized as a monomer in the synthesis of bio-based styrene alternatives. Research indicates that polymers derived from this compound exhibit high mechanical strength and good antimicrobial properties .

- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are under investigation for their potential biological activities .

- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, suggesting potential health benefits similar to those observed with resveratrol analogues .

特性

IUPAC Name |

(4-ethenyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-9-6-10(14-3)12(16-8(2)13)11(7-9)15-4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGUNWMOLOQVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679899 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46501-14-8 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) affect its hydrogen bonding compared to poly(4-hydroxystyrene)?

A1: Research indicates that the presence of methoxy groups in poly(4-hydroxy-3,5-dimethoxystyrene) (PHDMS) significantly influences its hydrogen bonding behavior compared to poly(4-hydroxystyrene) (PpHS) []. While both polymers exhibit hydrogen bonding due to the hydroxyl groups, the bound water content, serving as an indicator of hydrogen bonding extent, is higher in PHDMS. This suggests that the two methoxy groups in PHDMS, absent in PpHS, alter the polymer structure and potentially enhance its hydrogen bonding capacity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。